

Unraveling VER-00158411: A Technical Guide to the CSF1R Inhibitor Vimseltinib

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Compound of Interest		
Compound Name:	VER-00158411	
Cat. No.:	B611615	Get Quote

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While the designation "VER-00158411" does not correspond to a publicly recognized chemical entity, the numerical similarity to the clinical trial identifier NCT07158411 strongly indicates that the subject of interest is Vimseltinib (also known as DCC-3014). This in-depth technical guide provides a comprehensive overview of Vimseltinib, a potent and highly selective switch-control kinase inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).

Core Concepts: Mechanism of Action and Therapeutic Rationale

Vimseltinib is an orally bioavailable small molecule designed to selectively target and inhibit CSF1R, a receptor tyrosine kinase pivotal for the survival, proliferation, and differentiation of myeloid lineage cells such as macrophages, microglia, and osteoclasts.[1][2] In certain pathological conditions, most notably Tenosynovial Giant Cell Tumor (TGCT), aberrant overexpression of the CSF1 ligand leads to the recruitment and proliferation of CSF1R-expressing cells, forming the tumor mass.[3][4]

Vimseltinib functions as a "switch-control" inhibitor, binding to the switch pocket region of the CSF1R kinase domain. This unique mechanism locks the kinase in an inactive conformation, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[1][5] A key advantage of Vimseltinib is its high selectivity for CSF1R over



other closely related kinases like KIT, FLT3, PDGFRA, and PDGFRB, which may minimize off-target effects.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical evaluations of Vimseltinib.

Table 1: Preclinical Inhibitory Activity of Vimseltinib

Assay	Target/Cell Line	IC50 (nM)	Reference
Kinase Inhibition	CSF1R (phosphorylated juxtamembrane domain)	2.8	[6]
Kinase Inhibition	CSF1R (fully phosphorylated)	290	[6]
Kinase Inhibition	FLT3	>3,300	[7]
Kinase Inhibition	KIT	476	[7]
Kinase Inhibition	PDGFRA	436	[7]
Kinase Inhibition	PDGFRB	2,300	[7]
Cell-Based Assay	CSF1R Autophosphorylation (THP-1 cells)	19	[1]
Cell Proliferation	M-NFS-60 cells	10.1	[1]

Table 2: Efficacy Results from the Phase 3 MOTION Clinical Trial (Week 25)



Endpoint	Vimseltinib (n=83)	Placebo (n=40)	p-value
Primary Endpoint			
Objective Response Rate (ORR) by RECIST v1.1	40%	0%	<0.0001
Key Secondary Endpoints			
ORR by Tumor Volume Score (TVS)	67%	0%	<0.0001
Mean Change in Active Range of Motion (ROM)	+18.4%	+3.8%	0.0077
Mean Change in PROMIS-PF Score	Clinically meaningful improvement	-	0.0007
Mean Change in Worst Stiffness Score	-1.8 point difference vs placebo	-	<0.0001
Pain Response Rate	48%	23%	0.0056

Experimental Protocols Preclinical Assay for CSF1R Phosphorylation

A representative protocol for determining the cellular activity of Vimseltinib on CSF1R phosphorylation is as follows:

- Cell Culture: Human THP-1 monocytic cells, which endogenously express CSF1R, are cultured in appropriate media.
- Compound Treatment: Cells are treated with varying concentrations of Vimseltinib or a vehicle control for a specified period (e.g., 2 hours).
- Washout (for residency time experiments): To assess the duration of inhibition, cells are washed multiple times with fresh media to remove unbound compound.[1]



- Stimulation: Cells are stimulated with recombinant human CSF1 to induce CSF1R autophosphorylation.
- Lysis and Analysis: Cells are lysed, and the level of phosphorylated CSF1R is quantified using an enzyme-linked immunosorbent assay (ELISA) or Western blot analysis with antibodies specific for phosphorylated tyrosine residues on CSF1R.[1]

Phase 3 MOTION Clinical Trial Protocol (NCT05059262)

The MOTION trial is a global, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of Vimseltinib in patients with symptomatic TGCT not amenable to surgery.[5][8][9]

- Participants: Adult patients (≥18 years) with a histologically confirmed diagnosis of TGCT for which surgical resection could lead to worsening functional limitation or severe morbidity.[9]
 [10]
- Study Design:
 - Part 1 (Double-Blind Phase): Patients are randomized in a 2:1 ratio to receive either
 Vimseltinib (30 mg orally twice weekly) or a matching placebo for 24 weeks.[5][8][11]
 - Part 2 (Open-Label Phase): Following the 24-week double-blind phase, all patients,
 including those initially on placebo, receive open-label Vimseltinib.[5][8][10]
- Primary Endpoint: The primary efficacy endpoint is the Objective Response Rate (ORR) at week 25, as assessed by an independent radiological review using the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[9]
- Secondary Endpoints: Key secondary endpoints include ORR by tumor volume score (TVS), change in range of motion, and patient-reported outcomes on physical function, stiffness, and pain.[9]
- Assessments: Tumor response is evaluated using MRI scans at baseline and specified intervals throughout the study.[10][12]

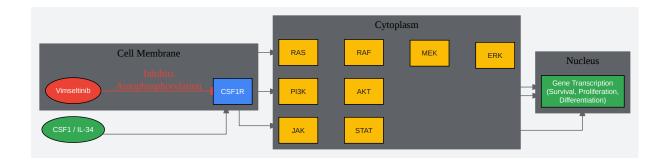
Mandatory Visualizations

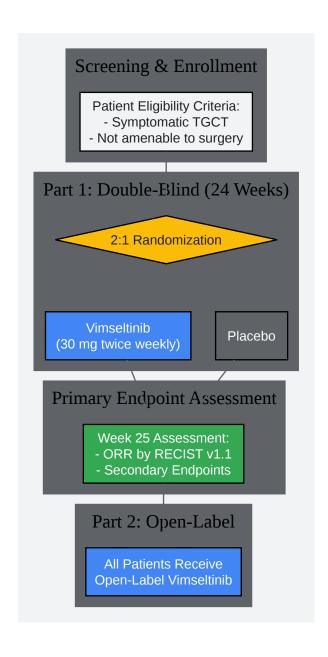


CSF1R Signaling Pathway

The following diagram illustrates the CSF1R signaling cascade and the point of inhibition by Vimseltinib. Upon ligand (CSF1 or IL-34) binding, CSF1R dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways crucial for cell survival, proliferation, and differentiation.[13][14][15]









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